![molecular formula C15H17N3O3S B7547155 methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, also known as TAK-659, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of cancer and autoimmune diseases.
作用机制
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate exerts its therapeutic effects by inhibiting the activity of various kinases involved in the progression of cancer and autoimmune diseases. It specifically targets BTK, FLT3, and JAK kinases, which play a critical role in the survival and proliferation of cancer and autoimmune cells. By inhibiting these kinases, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate blocks the signaling pathways that promote cell growth and survival, leading to the death of cancer and autoimmune cells.
Biochemical and Physiological Effects:
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been shown to exhibit potent inhibitory activity against BTK, FLT3, and JAK kinases, leading to the death of cancer and autoimmune cells. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote inflammation and autoimmunity. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity and has shown promising results in the treatment of autoimmune diseases.
实验室实验的优点和局限性
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has several advantages for lab experiments, including its potent inhibitory activity against BTK, FLT3, and JAK kinases, its ability to induce cell death in cancer and autoimmune cells, and its ability to modulate the immune system. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for research on methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate, including the optimization of its pharmacokinetic and pharmacodynamic properties, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in combination with other drugs. Additionally, further studies are needed to elucidate the mechanism of action of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate and to identify biomarkers that can predict its therapeutic efficacy. Overall, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has shown significant potential as a therapeutic agent for cancer and autoimmune diseases, and further research is needed to fully explore its therapeutic potential.
合成方法
The synthesis of methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate involves the reaction of N-(4-aminophenyl)carbamate with 2-thiopheneethylisocyanate in the presence of a catalyst. The resulting intermediate is then treated with methyl chloroformate to yield the final product, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
Methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to exhibit potent inhibitory activity against various kinases involved in the progression of these diseases, including BTK, FLT3, and JAK. In preclinical studies, methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate has demonstrated significant anti-tumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-15(20)18-12-6-4-11(5-7-12)17-14(19)16-9-8-13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMBBTKYGDKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)NC(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

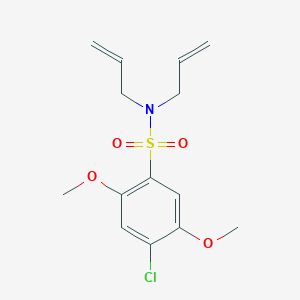
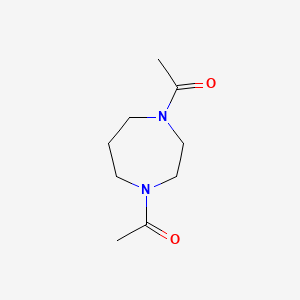
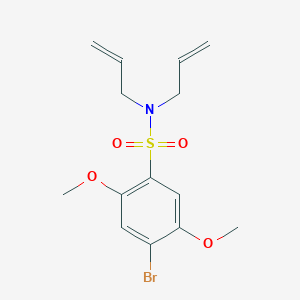
![3-phenyl-N-[(1S)-1-pyridin-3-ylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7547103.png)
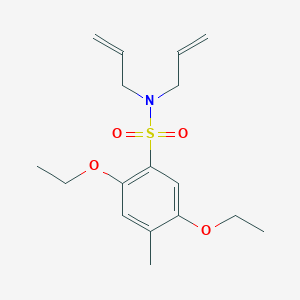
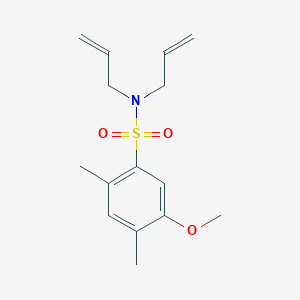
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)
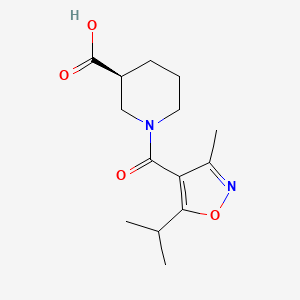
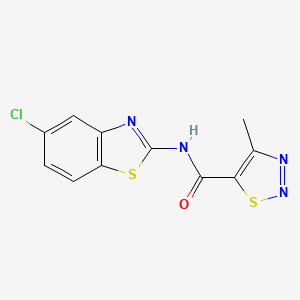
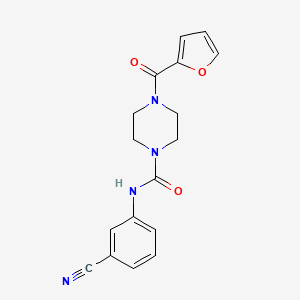
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
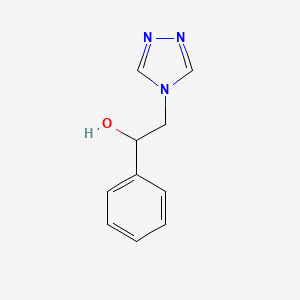
![Methyl 1-(diethylamino)-1-[4-(difluoromethylsulfanyl)phenyl]imino-2-methyl-3-phenylthieno[3,2-c]azaphosphinine-6-carboxylate](/img/structure/B7547189.png)